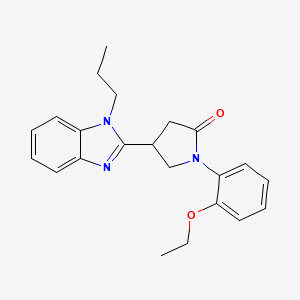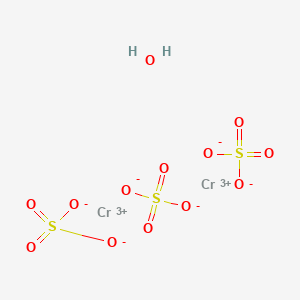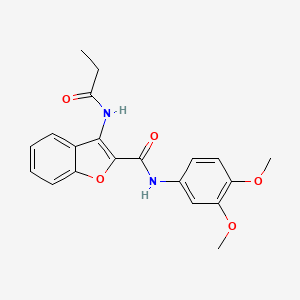![molecular formula C16H10Br2N2O2S2 B2675530 5-bromo-N-[3-[(5-bromothiophene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide CAS No. 476357-02-5](/img/structure/B2675530.png)
5-bromo-N-[3-[(5-bromothiophene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods involve condensation reactions with different substrates .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For example, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions of thiophene derivatives can vary widely depending on the specific compound and conditions. Some thiophene derivatives are used in the synthesis of other compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental methods. For example, the melting point, density, and refractive index can be measured .Scientific Research Applications
Synthesis and Spasmolytic Activity
Thiophene-based derivatives, including compounds like 5-bromo-N-[3-[(5-bromothiophene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide, have been synthesized through various chemical reactions, showing potential in medicinal chemistry. For instance, a series of novel thiophene-based derivatives have been synthesized and shown to exhibit potentially good spasmolytic effects. The synthesis involved Suzuki cross-coupling reactions, indicating a versatile approach to creating a range of compounds for further pharmacological testing (Rasool et al., 2020).
Photochemical Synthesis
The photochemical synthesis of phenyl-2-thienyl derivatives demonstrates another method of creating thiophene-based compounds. This process involves the irradiation of 5-bromo-thiophene derivatives, leading to various phenyl derivatives. Such methodologies are essential for developing new compounds with potential applications in organic electronics or as intermediates in pharmaceutical synthesis (Antonioletti et al., 1986).
Computational Studies and Nonlinear Optical Properties
The computational studies on thiophene-based derivatives, including DFT calculations, are crucial for understanding their electronic structures and potential applications in materials science. For example, pyrazole-thiophene-based amide derivatives have been synthesized, and their geometry, physical properties, and nonlinear optical (NLO) properties have been examined. Such studies provide insights into the chemical reactivity and stability of these compounds, opening up possibilities for their use in NLO materials and electronic devices (Kanwal et al., 2022).
Catalytic Activity and Photophysical Properties
The synthesis and characterization of cyclopalladated complexes of thiophene derivatives have also been explored, revealing their high catalytic activity for Suzuki cross-coupling reactions and interesting photophysical properties. These findings suggest potential applications in catalysis and the development of new luminescent materials (Kozlov et al., 2008).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-bromo-N-[3-[(5-bromothiophene-2-carbonyl)amino]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Br2N2O2S2/c17-13-6-4-11(23-13)15(21)19-9-2-1-3-10(8-9)20-16(22)12-5-7-14(18)24-12/h1-8H,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJJHNNNPCRRTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(S2)Br)NC(=O)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Br2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2675450.png)
![1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B2675451.png)


![4-methoxy-1-methyl-5-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)pyridin-2(1H)-one](/img/structure/B2675459.png)

![2-Chloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2675461.png)

![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[3-methoxy-4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]prop-2-enamide](/img/structure/B2675464.png)





